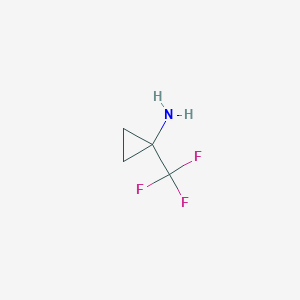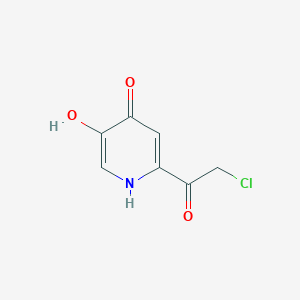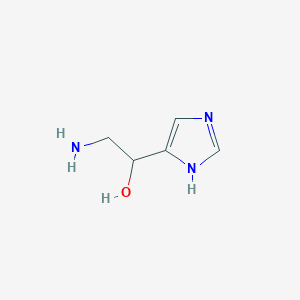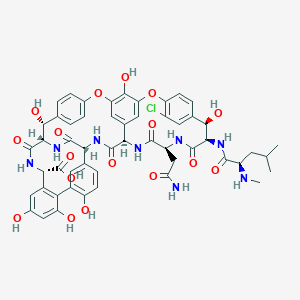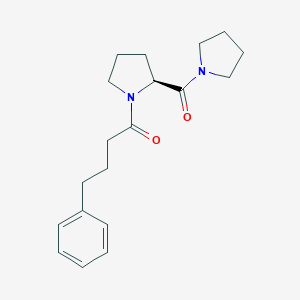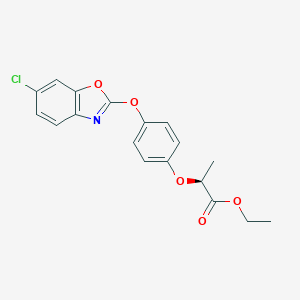
Fenoxaprop-ethyl, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenoxaprop-ethyl, (-)- is a selective herbicide used to control grass weeds in crops such as wheat, barley, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its high efficacy against annual grasses. The purpose of
Mécanisme D'action
Fenoxaprop-ethyl, (-)- works by inhibiting the synthesis of fatty acids in the target plant, leading to the disruption of cell membrane integrity and eventual death of the plant. This mechanism of action is specific to grass weeds and does not affect broadleaf plants.
Effets Biochimiques Et Physiologiques
Fenoxaprop-ethyl, (-)- has been shown to affect the metabolism of target plants, leading to the accumulation of toxic metabolites and eventual death of the plant. It has also been found to affect the photosynthetic process in target plants, leading to reduced growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoxaprop-ethyl, (-)- is a highly effective herbicide that can be used to control a wide range of grass weeds. It is also relatively safe to use and has a low toxicity profile. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures. In addition, its use can lead to the development of herbicide-resistant weeds, which can be a significant problem in agriculture.
Orientations Futures
There are several future directions for research on Fenoxaprop-ethyl, (-)-. One area of research is the development of new formulations that can improve its effectiveness under different environmental conditions. Another area of research is the development of new herbicides that can be used in combination with Fenoxaprop-ethyl, (-)- to reduce the development of herbicide-resistant weeds. Finally, research is needed to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants, which can help to improve its efficacy and reduce its environmental impact.
In conclusion, Fenoxaprop-ethyl, (-)- is a highly effective herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action is specific to grass weeds and does not affect broadleaf plants, making it a valuable tool in crop protection programs. However, its use can lead to the development of herbicide-resistant weeds, which is a significant problem in agriculture. Further research is needed to develop new formulations and to better understand the biochemical and physiological effects of Fenoxaprop-ethyl, (-)- on target plants.
Méthodes De Synthèse
Fenoxaprop-ethyl, (-)- can be synthesized using a multi-step process involving the reaction of 2-chloro-1-(3-chloro-4-(trifluoromethyl)phenoxy)propan-2-ol with sodium hydroxide and 2-(2-ethoxyethoxy)acetic acid. The resulting product is then purified and crystallized to obtain Fenoxaprop-ethyl, (-)- in its pure form.
Applications De Recherche Scientifique
Fenoxaprop-ethyl, (-)- has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of annual grasses. It has been used in crop protection programs to increase crop yields and reduce weed competition. Fenoxaprop-ethyl, (-)- has also been studied for its environmental impact and has been found to have a low toxicity profile.
Propriétés
Numéro CAS |
113776-20-8 |
|---|---|
Nom du produit |
Fenoxaprop-ethyl, (-)- |
Formule moléculaire |
C18H16ClNO5 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
ethyl (2S)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m0/s1 |
Clé InChI |
PQKBPHSEKWERTG-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Autres numéros CAS |
113776-20-8 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



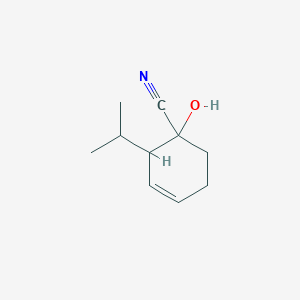
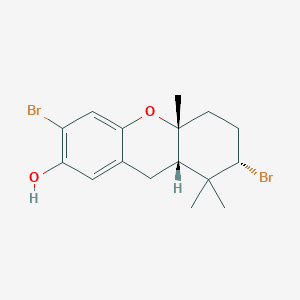
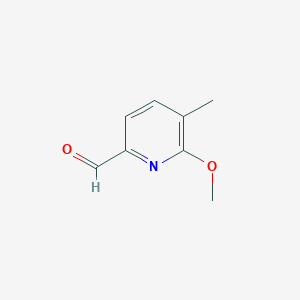
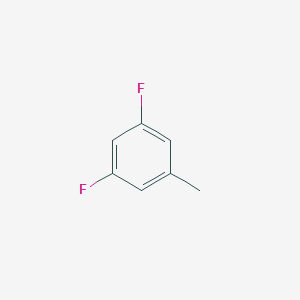
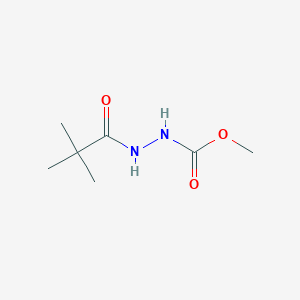
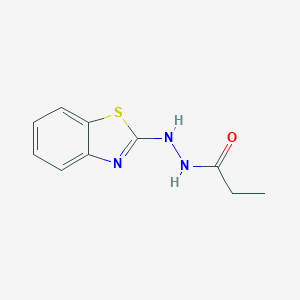
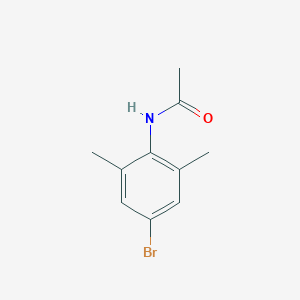
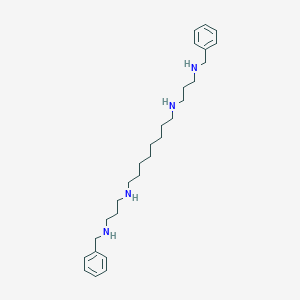
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
